molecular formula C21H35NO2 B294992 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate

2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate

Cat. No.: B294992
M. Wt: 333.5 g/mol
InChI Key: DOUWUYDOPACKAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly used as a reagent in organic synthesis and has been shown to have a variety of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate is not well understood. However, it is believed to act as a nucleophile in organic reactions, attacking electrophilic centers in other molecules. This can lead to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical and Physiological Effects
In addition to its use as a reagent in organic synthesis, this compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate in lab experiments is its high purity and stability. This makes it a reliable reagent for use in a variety of reactions. However, one limitation of using this compound is that it can be expensive to synthesize, which may limit its use in some research applications.

Future Directions

There are many potential future directions for research on 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate. One area of interest is in the development of new synthetic methods for this compound, which could make it more accessible for use in research. Another area of interest is in the study of its biochemical and physiological effects, which could lead to the development of new treatments for a variety of diseases. Finally, there is potential for the use of this compound in the development of new materials with unique properties.

Synthesis Methods

The synthesis of 2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate involves the reaction of 3,5-ditert-butylbenzoic acid with diethylamine and ethyl chloroformate. The reaction takes place in the presence of a base such as triethylamine and is typically carried out in an organic solvent such as dichloromethane. The resulting product is purified by column chromatography to yield the final compound.

Scientific Research Applications

2-(Diethylamino)ethyl 3,5-ditert-butylbenzoate has been used in a variety of scientific research applications. One of the most common uses of this compound is as a reagent in organic synthesis. It has been shown to be effective in the synthesis of a variety of compounds, including pharmaceuticals and natural products.

Properties

Molecular Formula

C21H35NO2

Molecular Weight

333.5 g/mol

IUPAC Name

2-(diethylamino)ethyl 3,5-ditert-butylbenzoate

InChI

InChI=1S/C21H35NO2/c1-9-22(10-2)11-12-24-19(23)16-13-17(20(3,4)5)15-18(14-16)21(6,7)8/h13-15H,9-12H2,1-8H3

InChI Key

DOUWUYDOPACKAE-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC(=CC(=C1)C(C)(C)C)C(C)(C)C

Origin of Product

United States

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